5-(Chloromethyl)-1-methylpyrazole Hydrochloride
Overview
Description
5-(Chloromethyl)-1-methylpyrazole Hydrochloride: is an organic compound with the molecular formula C5H8ClN2·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-methylpyrazole Hydrochloride typically involves the chloromethylation of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloromethyl group in 5-(Chloromethyl)-1-methylpyrazole Hydrochloride is highly reactive, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted pyrazole derivatives.
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Oxidation and Reduction: : The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products of these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in drug development and material science.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Chloromethyl)-1-methylpyrazole Hydrochloride serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, depending on the nature of the substituents introduced.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-methylpyrazole Hydrochloride and its derivatives often involves the interaction with biological macromolecules such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-phenylpyrazole Hydrochloride
- 5-(Bromomethyl)-1-methylpyrazole Hydrochloride
- 5-(Chloromethyl)-1-methylimidazole Hydrochloride
Uniqueness
Compared to its analogs, 5-(Chloromethyl)-1-methylpyrazole Hydrochloride offers a unique balance of reactivity and stability. The presence of the methyl group on the pyrazole ring enhances its lipophilicity, potentially improving its bioavailability and membrane permeability. Additionally, the chloromethyl group provides a reactive site for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-(chloromethyl)-1-methylpyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-5(4-6)2-3-7-8;/h2-3H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQUBOXGUMHDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434128-56-9 | |
Record name | 5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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